1-(5-Bromo-2-methylphenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

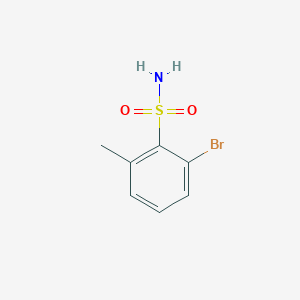

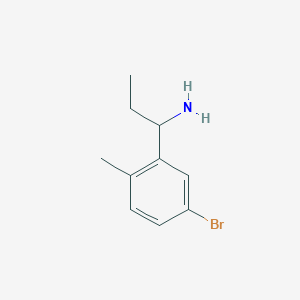

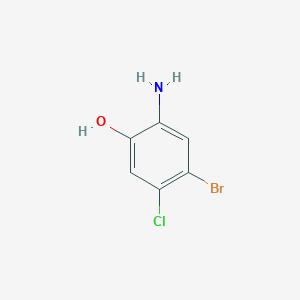

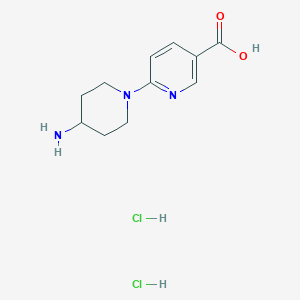

“1-(5-Bromo-2-methylphenyl)propan-1-amine” is a compound that consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propyl chain with an amine group at the end. The presence of the bromine atom suggests that it could be involved in various chemical reactions, particularly electrophilic aromatic substitution reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 5-bromo-2-methylphenyl compound with a propylamine under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a bromine atom, a methyl group, a propyl chain, and an amine group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom could participate in electrophilic aromatic substitution reactions, while the amine group could act as a nucleophile in various reactions. Additionally, the compound could undergo reactions typical of alkyl amines, such as acylation or alkylation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the bromine atom and the amine group could influence its polarity, solubility, and reactivity.Scientific Research Applications

Stereoselective Synthesis

A study outlines the development of enzymatic strategies toward the synthesis of enantioenriched amines, including those related to "1-(5-Bromo-2-methylphenyl)propan-1-amine", employing transaminases and lipases. This approach facilitates the preparation of valuable precursors like Levofloxacin, an antimicrobial agent, demonstrating the compound's relevance in stereoselective synthesis and pharmaceutical manufacturing (Mourelle-Insua et al., 2016).

Catalytic Amination

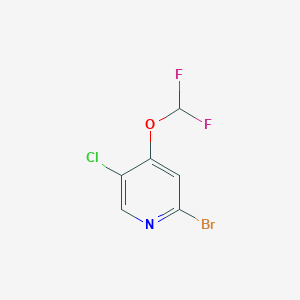

Research has shown the efficacy of a palladium-Xantphos complex in the selective amination of polyhalopyridines, which pertains to the broader category of bromo-substituted compounds. The process yields high chemoselectivity and isolated yields, underscoring the role of catalytic amination in modifying halogenated compounds for various applications (Ji et al., 2003).

Structural and Computational Studies

Another study focuses on the X-ray structures and computational analyses of several cathinones, which, while structurally diverse from "1-(5-Bromo-2-methylphenyl)propan-1-amine", shares the core concept of examining bromo-substituted phenyl compounds. These analyses provide insights into the geometric and electronic properties that might be relevant for similar bromo-substituted amines (Nycz et al., 2011).

Organic Synthesis Applications

An investigation into 1-bromo-3-buten-2-one as a building block for organic synthesis reveals methodologies that could be adapted for the synthesis and functionalization of "1-(5-Bromo-2-methylphenyl)propan-1-amine" derivatives. This research highlights the compound's utility in creating aza-heterocycles and carbocycles, further demonstrating its versatility in organic synthesis (Westerlund et al., 2001).

Chemoselective Synthesis

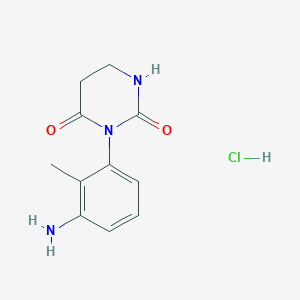

A concise method described for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions with amines, including environments similar to "1-(5-Bromo-2-methylphenyl)propan-1-amine", showcases the compound's application in chemoselective synthesis. This process emphasizes its potential in producing compounds with a wide range of primary amines, benefiting from mild reaction conditions and environmental friendliness (Aquino et al., 2015).

Safety And Hazards

As with any chemical compound, handling “1-(5-Bromo-2-methylphenyl)propan-1-amine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and potential biological activity.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthesis methods, studying its reaction mechanisms, or testing its activity against various biological targets.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be required. Always follow safety guidelines when handling chemical compounds.

properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVMELBLOGKMAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methylphenyl)propan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)

![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)

![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)

![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)